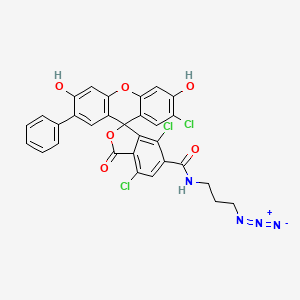

VIC azide, 6-isomer

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H19Cl3N4O6 |

|---|---|

Peso molecular |

637.8 g/mol |

Nombre IUPAC |

N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40) |

Clave InChI |

GKTRZDKGERKRQV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to VIC Azide 6-Isomer in qPCR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VIC® azide 6-isomer, a crucial fluorescent dye for quantitative real-time polymerase chain reaction (qPCR) applications. We will delve into its chemical properties, its primary role in qPCR assays, detailed experimental protocols, and comparative performance data. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize VIC-labeled probes in their molecular biology workflows.

Introduction to VIC Azide 6-Isomer

VIC is an asymmetric xanthene dye that fluoresces in the yellow-green region of the visible spectrum.[1][2][3] It is a popular choice for labeling oligonucleotide probes used in qPCR and other fluorescence-based molecular assays. The "azide" functional group in VIC azide allows for its covalent attachment to a corresponding alkyne-modified oligonucleotide via a highly efficient and specific bioorthogonal reaction known as "click chemistry".[4][5]

The "6-isomer" designation refers to the specific attachment point of the functional group on the dye's core structure. While other isomers, such as the 5-isomer, exist for similar dyes, the use of a pure single isomer like the 6-isomer is crucial for ensuring consistency in labeling efficiency, spectral properties, and overall assay performance. Variations in isomer composition can lead to differences in chromatographic behavior and the geometry of the dye's attachment to the oligonucleotide, potentially affecting the probe's hybridization characteristics.

VIC is spectrally similar to other fluorescent dyes like HEX and JOE, and it is frequently used as a reporter dye in multiplex qPCR assays, often in combination with a dye that emits at a shorter wavelength, such as FAM. Its brighter signal intensity compared to older dyes like JOE has contributed to its widespread adoption.

Core Application in qPCR: The TaqMan® 5' Nuclease Assay

The primary application of VIC-labeled oligonucleotides in qPCR is in the TaqMan® 5' nuclease assay. This assay provides a highly specific method for detecting and quantifying DNA sequences.

Mechanism of the TaqMan® 5' Nuclease Assay:

-

Probe Hybridization: A short oligonucleotide probe, labeled at its 5' end with a reporter dye (e.g., VIC) and at its 3' end with a quencher dye, is designed to hybridize to a specific target sequence between the forward and reverse PCR primers. When the probe is intact, the quencher absorbs the fluorescence emitted by the reporter dye through Förster Resonance Energy Transfer (FRET).

-

Polymerase Extension: During the extension phase of PCR, the DNA polymerase synthesizes a new DNA strand.

-

Probe Cleavage and Signal Generation: As the polymerase encounters the hybridized probe, its 5' to 3' exonuclease activity cleaves the probe. This cleavage separates the reporter dye from the quencher, leading to an increase in fluorescence.

-

Signal Detection: The increase in fluorescence is detected by the qPCR instrument in real-time and is directly proportional to the amount of target DNA amplified in each cycle.

The use of a VIC-labeled probe allows for the detection of a specific target in a dedicated channel of the qPCR instrument, enabling multiplexing when combined with other probes labeled with spectrally distinct dyes.

Quantitative Data and Performance

The selection of a fluorescent dye in qPCR is critical for assay sensitivity and accuracy. The following tables summarize key quantitative parameters for VIC and compare its performance with other commonly used dyes.

Table 1: Spectral Properties of VIC and Spectrally Similar Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) |

| VIC | ~525 - 538 | ~546 - 554 |

| HEX | ~535 | ~556 |

| JOE | Varies | Varies |

Data compiled from multiple sources.

Table 2: Comparative Performance of VIC in Duplex qPCR

A study comparing FAM and VIC dye-labeled TaqMan® Gene Expression Assays in duplex reactions showed a high correlation with singleplex results.

| Parameter | Observation |

| Cq Difference (Singleplex) | FAM-labeled assays generally had earlier Cq values than VIC-labeled assays for the same target. |

| Duplex vs. Singleplex Cq | The majority of duplexed assays showed a Cq difference of less than 1 cycle compared to their singleplex counterparts for both FAM and VIC channels. |

| Crosstalk | Minimal crosstalk is observed between FAM and VIC channels with proper instrument calibration. |

Table 3: Performance of VIC Alternatives in Digital PCR

A study evaluating alternatives to VIC for duplexing with FAM in digital PCR provided the following qualitative fluorescence intensity comparisons:

| Dye | Fluorescence Intensity Compared to VIC |

| Cal Fluor Orange (CFO-560) | Less |

| HEX | Less |

| JOE | Less |

| Yakima Yellow | Greater |

| MAX | Greater |

| TET | Greater |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving VIC azide 6-isomer.

Labeling of an Alkyne-Modified Oligonucleotide with VIC Azide 6-Isomer via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified oligonucleotide

-

VIC azide 6-isomer

-

DMSO (anhydrous)

-

Triethylammonium acetate buffer (2 M, pH 7.0)

-

Ascorbic acid (freshly prepared 5 mM solution in nuclease-free water)

-

Copper(II)-TBTA complex (10 mM in 55% DMSO)

-

Nuclease-free water

-

Inert gas (e.g., argon or nitrogen)

-

Acetone (for precipitation)

-

Lithium perchlorate (3% in acetone, for precipitation)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100 µM.

-

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

-

-

Reaction Setup:

-

In a pressure-tight vial, dissolve the desired amount of alkyne-modified oligonucleotide in nuclease-free water.

-

Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the VIC azide 6-isomer stock solution to a final concentration 1.5 times that of the oligonucleotide and vortex.

-

-

Catalyst Addition:

-

Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30-60 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature overnight in the dark.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the labeled oligonucleotide.

-

Carefully remove the supernatant.

-

Wash the pellet with cold acetone, centrifuge again, and discard the supernatant.

-

Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

-

The purity and concentration of the labeled probe should be assessed by UV-Vis spectrophotometry and, if necessary, further purified by HPLC.

-

TaqMan® qPCR Protocol Using a VIC-Labeled Probe (Duplex Assay with FAM)

This protocol provides a general framework for a duplex TaqMan® qPCR assay. Optimization of primer and probe concentrations, as well as thermal cycling conditions, may be required for specific targets.

Materials:

-

cDNA or gDNA template

-

Forward and reverse primers for Target 1 (to be detected by FAM)

-

Forward and reverse primers for Target 2 (to be detected by VIC)

-

FAM-labeled TaqMan® probe for Target 1

-

VIC-labeled TaqMan® probe for Target 2

-

qPCR Master Mix (2x) containing DNA polymerase, dNTPs, and reaction buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

Prepare a reaction master mix on ice by combining the qPCR Master Mix (2x), forward and reverse primers for both targets, FAM- and VIC-labeled probes, and nuclease-free water. A typical final concentration for primers is 300-900 nM and for probes is 100-250 nM.

-

Aliquot the master mix into qPCR plate wells.

-

Add the template DNA to each well. Include no-template controls (NTCs) and positive controls.

-

Seal the plate, mix gently, and centrifuge briefly.

-

Table 4: Example Reaction Setup for a 20 µL Duplex qPCR Reaction

| Component | Final Concentration | Volume (µL) |

| qPCR Master Mix (2x) | 1x | 10 |

| Forward Primer (Target 1, FAM) | 500 nM | 1 |

| Reverse Primer (Target 1, FAM) | 500 nM | 1 |

| FAM Probe (Target 1) | 200 nM | 0.4 |

| Forward Primer (Target 2, VIC) | 500 nM | 1 |

| Reverse Primer (Target 2, VIC) | 500 nM | 1 |

| VIC Probe (Target 2) | 200 nM | 0.4 |

| Template DNA | variable | 2 |

| Nuclease-free water | - | to 20 µL |

-

Thermal Cycling:

-

Program the qPCR instrument with the following general thermal cycling conditions. These may need to be optimized based on the master mix and primer/probe characteristics.

-

Table 5: General Thermal Cycling Protocol

| Step | Temperature (°C) | Time | Cycles |

| Polymerase Activation | 95 | 2-10 min | 1 |

| Denaturation | 95 | 15 sec | 40 |

| Annealing/Extension | 60 | 60 sec |

-

Data Acquisition and Analysis:

-

Set the qPCR instrument to acquire fluorescence data from both the FAM and VIC channels at the end of each annealing/extension step.

-

After the run, set the baseline and threshold for each channel to determine the quantification cycle (Cq) values.

-

Analyze the Cq values to determine the relative or absolute quantity of each target.

-

For multiplex assays, it is crucial to perform spectral calibration of the instrument for the specific dyes being used to correct for any spectral overlap (crosstalk) between the channels.

-

Mandatory Visualizations

Signaling Pathway: TaqMan® 5' Nuclease Assay Mechanism

Caption: Workflow of the TaqMan® 5' Nuclease Assay using a VIC-labeled probe.

Experimental Workflow: Oligonucleotide Labeling and qPCR

Caption: Experimental workflow from probe labeling to qPCR data analysis.

Logical Relationship: Multiplex qPCR Data Deconvolution

Caption: Logical flow of data deconvolution in a duplex qPCR assay.

Conclusion

VIC azide 6-isomer is a robust and reliable fluorescent dye for labeling oligonucleotide probes for qPCR. Its bright signal, spectral characteristics, and compatibility with click chemistry make it an excellent choice for a variety of applications, particularly in multiplex gene expression analysis and genotyping using the TaqMan® 5' nuclease assay. By understanding the principles behind its use and following optimized protocols, researchers can achieve high-quality, reproducible qPCR data. The use of a pure 6-isomer ensures consistency, which is paramount for the demanding applications in research and drug development.

References

- 1. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]

- 2. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Spectral Properties of VIC Azide 6-Isomer Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIC azide 6-isomer is a fluorescent dye belonging to the asymmetric xanthene class, recognized for its utility in biochemical and molecular biology applications. Spectrally similar to HEX and JOE dyes, VIC is frequently employed as a reporter in multiplex quantitative polymerase chain reaction (qPCR) assays.[1][2][3][4] The azide functional group enables its covalent attachment to alkyne-modified biomolecules through a highly efficient and bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This technical guide provides a comprehensive overview of the core spectral properties of VIC azide 6-isomer, detailed experimental protocols for its characterization and application, and a visual representation of its primary workflow.

Core Spectral and Physical Properties

The photophysical characteristics of VIC azide 6-isomer are critical for its application in fluorescence-based detection systems. The dye exhibits a distinct absorption and emission profile in the green-yellow region of the visible spectrum.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 525 - 526 nm | |

| Emission Maximum (λem) | 546 nm | |

| Molar Extinction Coefficient (ε) | 103,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.53 | |

| Molecular Formula | C₃₀H₁₉Cl₃N₄O₆ | |

| Molecular Weight | 637.86 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Appearance | Orange Powder |

Experimental Protocols

Determination of Spectral Properties

The following protocols outline the general procedures for characterizing the spectral properties of VIC azide 6-isomer.

a) Measurement of Absorption Spectrum and Molar Extinction Coefficient:

-

Preparation of Stock Solution: Accurately weigh a small amount of VIC azide 6-isomer and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (approximately 525 nm). Use the solvent as a blank.

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) can be determined from the slope of the linear regression of this plot, given a known path length (l), which is typically 1 cm for a standard cuvette.

b) Measurement of Fluorescence Emission Spectrum and Quantum Yield:

-

Solution Preparation: Prepare a dilute solution of VIC azide 6-isomer in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Fluorometer Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at its absorption maximum (525 nm).

-

Quantum Yield Determination (Comparative Method):

-

Select a reference standard with a known quantum yield and similar spectral properties.

-

Measure the integrated fluorescence intensity and absorbance of both the VIC azide 6-isomer solution and the reference standard solution at the same excitation wavelength.

-

The quantum yield (Φ) of the VIC azide 6-isomer can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

"sample" refers to the VIC azide 6-isomer and "std" refers to the standard.

-

-

Protocol for Labeling Alkyne-Modified Oligonucleotides with VIC Azide 6-Isomer via CuAAC

This protocol details the steps for conjugating VIC azide 6-isomer to a terminal alkyne-modified oligonucleotide.

a) Reagent Preparation:

-

Alkyne-Modified Oligonucleotide: Dissolve in nuclease-free water to a desired stock concentration (e.g., 100 µM).

-

VIC Azide 6-Isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 10 mM stock solution of TBTA in a DMSO/water mixture or THPTA in nuclease-free water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use. This acts as a reducing agent to generate the active Cu(I) catalyst.

-

Triethylammonium Acetate (TEAA) Buffer: Prepare a 2 M solution, pH 7.0.

b) Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEAA buffer (to a final concentration of 0.2 M), and DMSO (to 50% v/v).

-

Add the 10 mM VIC azide 6-isomer stock solution to the mixture and vortex thoroughly.

-

Add the freshly prepared 100 mM sodium ascorbate stock solution.

-

Add the 10 mM CuSO₄ and 10 mM TBTA/THPTA ligand solutions. The ligand stabilizes the Cu(I) oxidation state.

-

Incubate the reaction at room temperature, protected from light, for 1-4 hours or overnight.

c) Purification of the Labeled Oligonucleotide:

-

Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol to the reaction mixture. Incubate at -20°C for at least 1 hour.

-

Pelleting: Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. Carefully decant the supernatant.

-

Washing: Wash the pellet with cold 70% ethanol and centrifuge again.

-

Drying and Resuspension: Remove the supernatant and air-dry the pellet. Resuspend the labeled oligonucleotide in an appropriate buffer or nuclease-free water.

-

HPLC Purification (Optional but Recommended): For high-purity applications, the labeled oligonucleotide can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the experimental workflow for labeling an alkyne-modified oligonucleotide with VIC azide 6-isomer using click chemistry.

Caption: Workflow for oligonucleotide labeling using VIC azide 6-isomer via click chemistry.

References

- 1. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Method for measuring the extinction coefficient of fluorescing media within the emission band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

VIC Azide 6-Isomer: A Technical Guide to its Core Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption and emission spectra of VIC azide 6-isomer, a fluorescent dye commonly utilized in molecular biology and diagnostics. The information presented herein is intended to assist researchers and professionals in the fields of drug development and life sciences in the effective application of this fluorophore.

Core Spectroscopic and Photophysical Properties

VIC azide 6-isomer is an asymmetric xanthene dye recognized for its spectral characteristics similar to those of HEX and JOE.[1][] It is frequently employed for the fluorescent labeling of oligonucleotides used in polymerase chain reaction (PCR) and other molecular assays.[1][] The azide group facilitates its conjugation to molecules containing alkyne groups through click chemistry.[1]

The quantitative spectroscopic data for VIC azide 6-isomer are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Units |

| Excitation Maximum (λmax) | 525, 526 | nm |

| Emission Maximum (λem) | 546, 543 | nm |

| Molar Extinction Coefficient (ε) | 103,000 | L·mol-1·cm-1 |

| Fluorescence Quantum Yield (Φ) | 0.53 | - |

Experimental Protocols

While specific experimental protocols for the determination of the exact spectroscopic values for VIC azide 6-isomer are not publicly detailed, the following represents a generalized methodology based on standard laboratory practices for characterizing fluorescent dyes.

Determination of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured to identify the wavelength of maximum absorbance (λmax), and the molar extinction coefficient (ε) is determined using the Beer-Lambert law.

Methodology:

-

Solvent Selection: VIC azide 6-isomer is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A suitable spectroscopic grade solvent should be chosen.

-

Stock Solution Preparation: A concentrated stock solution of VIC azide 6-isomer is prepared by dissolving a precisely weighed amount of the compound in the chosen solvent.

-

Serial Dilutions: A series of dilutions of the stock solution are prepared to obtain a range of concentrations.

-

Spectrophotometer Measurement: The absorbance of each dilution is measured using a UV-Vis spectrophotometer. The instrument is first blanked with the pure solvent. Absorbance scans are performed across a relevant wavelength range to determine the λmax.

-

Data Analysis: A plot of absorbance at λmax versus concentration is generated. The molar extinction coefficient is calculated from the slope of the resulting linear regression, based on the Beer-Lambert equation (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Determination of Emission Spectrum and Fluorescence Quantum Yield

The emission spectrum is measured to identify the wavelength of maximum fluorescence emission (λem). The fluorescence quantum yield (Φ) is typically determined using a comparative method with a well-characterized fluorescent standard.

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and spectral properties similar to VIC azide 6-isomer is selected.

-

Solution Preparation: Optically dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the VIC azide 6-isomer and the standard are prepared in the same solvent.

-

Spectrofluorometer Measurement:

-

The absorption spectra of all solutions are measured to determine the absorbance at the chosen excitation wavelength.

-

The fluorescence emission spectra are recorded for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis: The fluorescence quantum yield of the VIC azide 6-isomer is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Application Workflow: Oligonucleotide Labeling via Click Chemistry

VIC azide 6-isomer is primarily used to label biomolecules, such as oligonucleotides, that have been modified to contain an alkyne group. The following diagram illustrates a typical experimental workflow for this process.

This guide provides a foundational understanding of the spectroscopic properties of VIC azide 6-isomer and its application in molecular labeling. For specific applications, further optimization of protocols may be necessary.

References

An In-depth Technical Guide to Click Chemistry with VIC Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in bioconjugation, enabling the efficient and specific labeling of biomolecules. Among the array of reagents available for these reactions, fluorescent azides play a crucial role in visualizing and tracking biological processes. This guide provides a comprehensive technical overview of VIC azide 6-isomer, an asymmetric xanthene dye, and its application in click chemistry for the labeling of biomolecules in research and drug development.

VIC azide 6-isomer is spectrally similar to other commonly used dyes like HEX and JOE, making it a valuable tool for multiplexing experiments.[1][2] Its azide functionality allows for covalent attachment to alkyne-modified biomolecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), yielding a stable triazole linkage.[1] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling sensitive biological molecules.[2]

This guide will delve into the core principles of click chemistry with VIC azide 6-isomer, present its key physicochemical and spectroscopic properties, provide detailed experimental protocols for its use, and illustrate relevant workflows and mechanisms through diagrams.

Core Principles: The Chemistry of VIC Azide 6-Isomer

The utility of VIC azide 6-isomer is centered on the "click" reaction, a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent click reaction for bioconjugation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly at room temperature and in aqueous solutions, exclusively forming the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. The use of a stabilizing ligand, such as TBTA or THPTA, can protect the copper(I) from oxidation and improve reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is particularly well-suited for live-cell imaging and in vivo applications due to the cytotoxicity of copper. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole linkage.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for VIC azide 6-isomer, providing a basis for experimental design and comparison with other fluorophores.

| Physicochemical Properties | |

| Property | Value |

| Chemical Formula | C₃₀H₁₉Cl₃N₄O₆ |

| Molecular Weight | 637.9 g/mol |

| Solubility | DMSO, DMF |

| Storage Conditions | -20°C, protected from light |

| Spectroscopic Properties | |

| Property | Value |

| Excitation Maximum (λex) | 525 nm[1] |

| Emission Maximum (λem) | 546 nm |

| Molar Extinction Coefficient (ε) | 103,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.53 |

| Click Chemistry Reaction Kinetics (Comparative) | | | :--- | :--- | :--- | | Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (k) (M⁻¹s⁻¹) * | | CuAAC | Terminal Alkyne | 10¹ - 10³ | | SPAAC | BCN | ~0.2 | | SPAAC | DBCO | ~0.03 | Note: Specific kinetic data for VIC azide 6-isomer is not readily available. The provided rate constants are typical for aryl azides and are intended for comparative purposes. Actual reaction rates will vary depending on the specific reactants, solvent, and temperature.

Mandatory Visualizations

Click Chemistry Reaction Mechanism (CuAAC)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Workflow: Labeling of an Alkyne-Modified Oligonucleotide

Caption: Workflow for Labeling an Alkyne-Modified Oligonucleotide with VIC Azide.

Hypothetical Signaling Pathway Application: Kinase Activity Probe

While specific literature detailing the use of VIC azide 6-isomer for studying signaling pathways is limited, a common application for fluorescently labeled molecules is in the development of probes for key signaling proteins, such as kinases. The following diagram illustrates a generic kinase signaling cascade and how a VIC-labeled inhibitor could be used to study it.

Caption: Hypothetical Use of a VIC-labeled Kinase Inhibitor in a Signaling Pathway.

In this hypothetical scenario, an alkyne-modified kinase inhibitor is introduced to cells. This inhibitor binds to its target kinase within the signaling cascade. After cell fixation and permeabilization, VIC azide is added, and a click reaction is performed to fluorescently label the inhibitor-bound kinase. This allows for the visualization of the kinase's localization and quantification of its expression levels, providing insights into the signaling pathway's activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving VIC azide 6-isomer. These protocols are based on established procedures for similar fluorescent azides and should be optimized for specific applications.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides (CuAAC)

Materials:

-

Alkyne-modified oligonucleotide

-

VIC azide 6-isomer

-

Anhydrous DMSO

-

Nuclease-free water

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Ethanol

-

3 M Sodium acetate, pH 5.2

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of THPTA in nuclease-free water or TBTA in DMSO/t-butanol (1:4 v/v).

-

Immediately before use, prepare a 300 mM stock solution of sodium ascorbate in nuclease-free water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

20 µL of 100 µM alkyne-modified oligonucleotide (2 nmol)

-

Water to a final volume of 40 µL

-

-

Add 1 µL of 10 mM VIC azide 6-isomer (10 nmol, 5-fold excess). Vortex briefly.

-

In a separate tube, premix 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Let it stand for 3 minutes.

-

Add the CuSO₄/THPTA mixture to the oligonucleotide/azide solution.

-

Initiate the reaction by adding 4 µL of 300 mM sodium ascorbate.

-

Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Add 5 µL of 3 M sodium acetate, pH 5.2, and 150 µL of cold absolute ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully remove the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a desired buffer.

-

For higher purity, the labeled oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Labeling of DBCO-Modified Antibody (SPAAC) for ADC Development

Materials:

-

DBCO-functionalized monoclonal antibody (mAb)

-

VIC azide 6-isomer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Preparation of Reagents:

-

Prepare the DBCO-functionalized mAb in PBS at a concentration of 5-10 mg/mL.

-

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

-

-

Conjugation Reaction:

-

In a suitable reaction vessel, add the required volume of the DBCO-functionalized mAb solution.

-

Add the VIC azide 6-isomer stock solution to the antibody solution. A 5-10 fold molar excess of the azide is a common starting point.

-

Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The optimal incubation time should be determined empirically.

-

-

Purification:

-

Purify the resulting VIC-labeled antibody-drug conjugate (ADC) using a pre-equilibrated SEC column to remove unreacted VIC azide and other small molecules.

-

Elute the ADC with PBS, pH 7.4, and collect the fractions containing the protein.

-

-

Characterization:

-

Determine the concentration of the purified ADC using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

Determine the dye-to-antibody ratio (DAR) by measuring the absorbance of the ADC at 280 nm (for the antibody) and 525 nm (for VIC) and using the Beer-Lambert law.

-

Conclusion

VIC azide 6-isomer is a valuable fluorescent probe for the specific and efficient labeling of biomolecules through click chemistry. Its favorable spectroscopic properties and the bioorthogonality of the azide-alkyne cycloaddition reaction make it a powerful tool for researchers in molecular biology, drug development, and diagnostics. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively utilize VIC azide 6-isomer to advance their research and development efforts. As with any chemical modification of biomolecules, optimization of reaction conditions is crucial to achieve the desired labeling efficiency and to preserve the biological activity of the target molecule.

References

VIC Azide 6-Isomer: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions for VIC azide 6-isomer, a fluorescent dye commonly used for labeling biomolecules through click chemistry. The following sections detail the core properties, solubility parameters, storage and handling protocols, and a representative experimental workflow for its application in oligonucleotide labeling.

Core Properties and Specifications

VIC azide 6-isomer is an amine-reactive fluorescent dye belonging to the xanthene class. Its azide group allows for covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly specific and efficient, making VIC azide 6-isomer a valuable tool for fluorescently labeling oligonucleotides, peptides, and other biomolecules for applications such as real-time PCR and fluorescence imaging.

| Property | Value | Reference |

| Molecular Formula | C30H19Cl3N4O6 | [1] |

| Molecular Weight | 637.9 g/mol | [1] |

| Excitation Maximum (λex) | 525 nm | [1] |

| Emission Maximum (λem) | 546 nm | [1] |

| Extinction Coefficient | 103,000 M⁻¹cm⁻¹ | [1] |

| Appearance | Orange Powder |

Solubility

VIC azide 6-isomer is characterized by its high solubility in polar aprotic solvents.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Very Soluble | A stock solution of 10 mM is commonly prepared for click chemistry applications. One supplier provides an example of preparing a 40 mg/mL solution. |

| N,N-Dimethylformamide (DMF) | Very Soluble |

Preparation of a 10 mM Stock Solution in DMSO:

To prepare a 10 mM stock solution, dissolve 6.38 mg of VIC azide 6-isomer in 1 mL of anhydrous DMSO. Vortex the solution until the solute is completely dissolved. If precipitation is observed, gentle warming (up to 80°C for a short period) can be applied to aid dissolution.

Storage and Handling

Proper storage and handling are critical to maintain the stability and reactivity of VIC azide 6-isomer.

| Condition | Recommendation | Details |

| Long-Term Storage | -20°C in the dark | Store in a tightly sealed container, protected from light to prevent photobleaching. The compound is stable for at least 24 months under these conditions. |

| Shipping | Ambient Temperature | The compound can be shipped at ambient temperature for up to 3 weeks without compromising its stability. |

| Handling | Desiccate and protect from light | Avoid prolonged exposure to light. Use in a well-ventilated area and wear appropriate personal protective equipment. |

| Stock Solution Storage | -20°C or -80°C in aliquots | To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. |

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines a general procedure for the copper(I)-catalyzed click chemistry labeling of an alkyne-modified oligonucleotide with VIC azide 6-isomer.

Materials:

-

Alkyne-modified oligonucleotide

-

VIC azide 6-isomer

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

Stock Solutions:

-

VIC azide 6-isomer: 10 mM in anhydrous DMSO.

-

Alkyne-modified oligonucleotide: 1 mM in nuclease-free water.

-

CuSO₄: 20 mM in nuclease-free water.

-

THPTA/TBTA ligand: 100 mM in a suitable solvent (e.g., DMSO/water mixture).

-

Sodium ascorbate: 5 mM in nuclease-free water (prepare fresh before each use).

-

Copper(II)-TBTA Complex: Mix 10 mM CuSO₄ and 100 mM TBTA in 55% DMSO.

Procedure:

-

Oligonucleotide Preparation: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water and TEAA buffer to a final buffer concentration of 0.2 M.

-

Addition of VIC Azide: Add the 10 mM VIC azide 6-isomer stock solution to the oligonucleotide solution. A 1.5-fold molar excess of the azide relative to the oligonucleotide is recommended. Vortex the mixture.

-

Degassing: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds to remove dissolved oxygen, which can interfere with the copper(I) catalyst.

-

Addition of Catalyst:

-

Add the freshly prepared 5 mM sodium ascorbate solution.

-

Add the 10 mM Copper(II)-TBTA complex solution.

-

-

Incubation: Protect the reaction from light and incubate at room temperature overnight.

-

Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol precipitation followed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing VIC azide 6-isomer.

Caption: Preparation and storage of VIC azide 6-isomer stock solution.

Caption: Workflow for labeling oligonucleotides with VIC azide 6-isomer.

References

The Mechanism of Vicinal Diazides in Copper-Catalyzed Cycloaddition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles for a myriad of applications, from drug discovery to materials science.[1][2] While the mechanism for monofunctional azides is well-established, the use of vicinal diazides (VIC-azides), compounds bearing two azide groups on adjacent carbons, introduces unique mechanistic considerations and synthetic possibilities. This technical guide provides a comprehensive overview of the core mechanism of VIC-azides in CuAAC reactions, supported by experimental protocols and quantitative data.

Core Mechanistic Principles of CuAAC

The CuAAC reaction is a highly efficient and regioselective process that unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[2] The catalytic cycle, which is central to understanding the behavior of VIC-azides, is generally accepted to proceed through the following key steps:

-

Formation of Copper(I) Acetylide: The active catalyst, Cu(I), is generated either from a Cu(I) salt or by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent such as sodium ascorbate.[1] This Cu(I) species then reacts with a terminal alkyne to form a copper(I) acetylide intermediate.[3]

-

Coordination of the Azide: The azide substrate coordinates to the copper acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

Theoretical studies, including DFT calculations, have been instrumental in elucidating the energetic landscape of this catalytic cycle, confirming the significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.

The Influence of the Vicinal Azide Moiety

The presence of a second azide group in a vicinal position introduces several factors that can influence the standard CuAAC mechanism. While direct comparative kinetic studies between vicinal diazides and their monoazide counterparts are not extensively documented in the literature, the unique structural feature of a 1,2-diazide suggests the following mechanistic implications:

Potential for Intramolecular Chelation and Enhanced Reactivity

A prominent hypothesis is that vicinal diazides may act as bidentate ligands for the copper catalyst. This "chelation-assisted" model suggests that the two adjacent azide groups can coordinate to the copper ion, thereby increasing the local concentration of the catalyst at the reaction site and pre-organizing the reactants for cycloaddition. This chelation effect is proposed to enhance the electrophilicity of the azide, lowering the activation barrier for the cycloaddition step. Studies on azides bearing other proximal chelating moieties, such as picolyl groups, have demonstrated a dramatic acceleration of the CuAAC reaction, supporting the plausibility of this effect for vicinal diazides.

dot

References

VIC Azide 6-Isomer for Labeling PCR Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VIC® Azide 6-isomer, a widely used fluorescent dye for labeling PCR probes. It covers the fundamental properties of VIC, detailed protocols for probe labeling via click chemistry, and its application in quantitative PCR (qPCR), particularly within the context of TaqMan® assays. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize VIC azide 6-isomer in their molecular biology workflows.

Introduction to VIC Azide 6-Isomer

VIC is an asymmetric xanthene dye that fluoresces in the yellow-green region of the visible spectrum.[1] It is frequently used as a reporter dye in qPCR and digital PCR (dPCR) applications.[2][3] The 6-isomer of VIC azide is specifically designed for covalent attachment to alkyne-modified oligonucleotides through a bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This method offers high efficiency, specificity, and mild reaction conditions, making it ideal for labeling sensitive biomolecules like DNA probes.

VIC-labeled probes are a key component in multiplex qPCR assays, often paired with other fluorophores like FAM. This allows for the simultaneous detection and quantification of multiple targets in a single reaction, enhancing throughput and conserving precious sample material.

Physicochemical and Spectral Properties

The performance of a fluorescently labeled probe is intrinsically linked to the photophysical properties of the dye. VIC was developed as an alternative to older dyes like JOE and HEX, offering improvements in signal strength and spectral resolution.

Table 1: Comparison of Spectral and Physicochemical Properties of Common Fluorophores for PCR Probes

| Property | VIC | HEX | JOE |

| Excitation Maximum (λex) | ~525 - 538 nm | ~533 - 538 nm | Similar to HEX & VIC |

| Emission Maximum (λem) | ~543 - 554 nm | ~549 - 556 nm | Similar to HEX & VIC |

| Molar Extinction Coefficient (ε) | ~103,000 cm⁻¹M⁻¹ | ~74,000 - 96,000 cm⁻¹M⁻¹ | Not readily available |

| Fluorescence Quantum Yield (Φ) | ~0.53 | ~0.30 | Not readily available |

| Signal Strength Comparison | Nearly 4x stronger than JOE | Lower fluorescence than VIC | Weaker signal than VIC |

| Spectral Resolution | Narrower peak, 15% less half-bandwidth than JOE | Broader peak than VIC | Broader peak than VIC |

Note: Spectral properties can be influenced by the local chemical environment and the specific oligonucleotide sequence.

Experimental Protocols

Labeling of Alkyne-Modified PCR Probes with VIC Azide 6-Isomer via CuAAC

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified oligonucleotide with VIC azide 6-isomer.

Materials:

-

Alkyne-modified oligonucleotide probe

-

VIC azide 6-isomer

-

Anhydrous DMSO

-

Nuclease-free water

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

5 mM Ascorbic Acid solution (freshly prepared)

-

10 mM Copper(II)-TBTA stock solution in 55% DMSO (TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Reagents for purification (e.g., HPLC-grade solvents, desalting columns, or ethanol precipitation reagents)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

-

Prepare a fresh 5 mM solution of ascorbic acid in nuclease-free water.

-

Prepare the 10 mM Copper(II)-TBTA stock solution.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide solution (e.g., 2 µL of 100 µM stock for a 20 µL reaction, final concentration 10 µM)

-

2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

-

DMSO (to a final concentration of 50% v/v)

-

Vortex the mixture.

-

VIC azide 6-isomer stock solution (1.5 to 5 equivalents relative to the oligonucleotide, e.g., 3 µL of 10 mM stock for a 20 µL reaction with 10 µM oligo).

-

Vortex the mixture.

-

-

Catalyst Addition:

-

Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

-

Incubation:

-

Flush the tube with inert gas and cap it tightly.

-

Vortex the mixture thoroughly.

-

Incubate the reaction at room temperature overnight in the dark.

-

-

Purification of the Labeled Probe: It is crucial to remove unreacted VIC azide to ensure a low background signal. Several methods can be employed:

-

Ethanol Precipitation: A common method to remove unincorporated dyes and salts.

-

Size-Exclusion Chromatography (e.g., Desalting Columns): Separates the labeled oligonucleotide from smaller molecules like free dye.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution purification, separating the labeled probe from unlabeled probes and free dye based on hydrophobicity. This is often the recommended method for achieving high purity.

-

Polyacrylamide Gel Electrophoresis (PAGE): Can also be used for purification.

-

General Workflow for Creating and Using VIC-Labeled Probes

The following diagram illustrates the overall process from probe design to its application in qPCR.

Caption: Workflow for VIC-labeled PCR probe preparation and application.

Application in qPCR: The TaqMan Probe Mechanism

VIC-labeled oligonucleotides are commonly used as TaqMan probes in 5' nuclease assays for qPCR. These probes are designed to anneal to a specific target sequence between the forward and reverse primers. The probe is dually labeled with a reporter dye (e.g., VIC) at the 5' end and a quencher at the 3' end.

When the probe is intact, the quencher suppresses the fluorescence of the reporter dye through Förster Resonance Energy Transfer (FRET). During the extension phase of PCR, the 5' to 3' exonuclease activity of the Taq polymerase cleaves the probe that is hybridized to the target DNA. This cleavage separates the reporter dye from the quencher, leading to an increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the amount of PCR product amplified in each cycle.

The following diagram illustrates the mechanism of a TaqMan probe in a qPCR assay.

References

- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TaqMan Primers and Probes Support | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sg.idtdna.com [sg.idtdna.com]

An In-depth Technical Guide to Fluorescent Azides for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent azides and their application in the synthesis and labeling of oligonucleotides. It is designed to be a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics, offering detailed methodologies and comparative data to facilitate the design and execution of experiments involving fluorescently labeled nucleic acids.

Introduction to Fluorescent Azides and Oligonucleotide Labeling

Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology and diagnostics. They are utilized in a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and as probes for cellular imaging.[1][2] The introduction of a fluorescent moiety allows for the sensitive and specific detection of nucleic acid sequences.

The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the labeling of biomolecules, including oligonucleotides.[3] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating fluorescent dyes to nucleic acids. Fluorescent azides are key reagents in this process, offering a stable and reactive handle for attachment to alkyne-modified oligonucleotides.

Synthesis of Azide-Modified Oligonucleotides

The introduction of an azide group into an oligonucleotide is a prerequisite for labeling with a fluorescent alkyne or for conjugation with other molecules using click chemistry. There are two primary strategies for synthesizing azide-modified oligonucleotides: direct synthesis using an azide-containing phosphoramidite and post-synthetic modification of a reactive group.

Direct Synthesis using Azide Phosphoramidites

The most direct method for incorporating an azide group into a synthetic oligonucleotide is through the use of an azide-modified phosphoramidite during solid-phase synthesis. This approach allows for the precise placement of the azide moiety at the 5'-end, 3'-end, or at internal positions within the sequence.

Post-Synthetic Modification

An alternative strategy involves the synthesis of an oligonucleotide with a reactive functional group, such as an amine or a halide, which is then converted to an azide in a subsequent reaction. This method is particularly useful when an azide phosphoramidite is not commercially available or when a custom linker is desired.

Fluorescent Labeling of Azide-Modified Oligonucleotides via Click Chemistry

Once an azide-modified oligonucleotide is synthesized, it can be readily labeled with a fluorescent dye that has been functionalized with an alkyne group. The two main types of click chemistry used for this purpose are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to promote the cycloaddition of an azide and a terminal alkyne. This reaction is typically fast and results in high yields of the desired labeled oligonucleotide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. This is particularly advantageous for in vivo applications or when working with copper-sensitive systems.

Quantitative Data of Common Fluorescent Azides

The choice of fluorophore is critical for the success of any fluorescence-based assay. The following table summarizes the key photophysical properties of several commercially available fluorescent azides commonly used for oligonucleotide labeling.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| FAM Azide (6-isomer) | 494 | 520 | 75,000[4] | 0.9[4] |

| Cy3 Azide | 555 | 570 | 150,000 | 0.15 |

| Cy3B Azide | 560 | 571 | 120,000 | - |

| TAMRA Azide (5-isomer) | 546 | 579 | 91,000 | 0.1 |

| ROX Azide (5-isomer) | 570 | 591 | 93,000 | 1.0 |

| Texas Red Azide | 586 | 603 | 116,000 | 0.93 |

| Cy5 Azide | 651 | 670 | 250,000 | - |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments described in this guide.

Protocol 1: Synthesis of 5'-Azide-Modified Oligonucleotides via Post-Synthetic Modification

This protocol describes the synthesis of a 5'-azido-oligonucleotide starting from a 5'-bromohexyl modified oligonucleotide on a solid support.

Materials:

-

5'-Bromohexyl modified oligonucleotide on controlled pore glass (CPG) support

-

Sodium Azide (NaN₃)

-

Sodium Iodide (NaI)

-

Anhydrous Dimethylformamide (DMF)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Acetonitrile

-

Nuclease-free water

Procedure:

-

On-Column Azide Substitution:

-

Prepare a solution of 0.5 M Sodium Azide and 0.5 M Sodium Iodide in anhydrous DMF.

-

Pass the azide solution through the column containing the 5'-bromohexyl modified oligonucleotide on the solid support.

-

Incubate the column at 55°C for 2 hours.

-

Wash the column thoroughly with DMF, followed by acetonitrile.

-

Dry the support with a stream of argon or nitrogen.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the solid support and remove the base-protecting groups by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

-

Purification:

-

Evaporate the ammonium hydroxide solution to dryness.

-

Resuspend the crude oligonucleotide in nuclease-free water.

-

Purify the 5'-azido-oligonucleotide by reverse-phase high-performance liquid chromatography (HPLC).

-

Verify the identity of the product by mass spectrometry.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Oligonucleotide

This protocol outlines the procedure for labeling an azide-modified oligonucleotide with an alkyne-functionalized fluorescent dye.

Materials:

-

Azide-modified oligonucleotide

-

Alkyne-functionalized fluorescent dye (e.g., FAM-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate

-

Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water (prepare fresh).

-

Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

10 µL of 10 mM azide-modified oligonucleotide (100 nmol)

-

15 µL of 10 mM alkyne-dye (150 nmol, 1.5 equivalents)

-

Nuclease-free water to a final volume of 90 µL.

-

-

Vortex briefly.

-

Prepare a premix of the catalyst by mixing 2.5 µL of 10 mM CuSO₄ and 5 µL of 10 mM TBTA.

-

Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.

-

Add 7.5 µL of the CuSO₄/TBTA premix to the reaction mixture.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification and Analysis:

-

Purify the labeled oligonucleotide by HPLC or ethanol precipitation.

-

Analyze the product by UV-Vis spectroscopy and mass spectrometry to confirm successful labeling.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Azide-Modified Oligonucleotide

This protocol details the copper-free labeling of an azide-modified oligonucleotide with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified oligonucleotide

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of the DBCO-dye in DMSO.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 2 to 5-fold molar excess of the DBCO-dye in PBS buffer.

-

The final concentration of the oligonucleotide should be in the range of 10-100 µM.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time may need to be optimized based on the specific reactants.

-

-

Purification and Analysis:

-

Purify the labeled oligonucleotide using size-exclusion chromatography (e.g., a desalting column) or HPLC to remove the excess DBCO-dye.

-

Confirm the conjugation by UV-Vis spectroscopy and mass spectrometry.

-

Visualizations of Workflows and Pathways

Experimental Workflow: Oligonucleotide Labeling

The following diagram illustrates the general workflow for the synthesis and fluorescent labeling of an oligonucleotide using click chemistry.

Caption: A flowchart illustrating the key steps in the synthesis and fluorescent labeling of oligonucleotides.

Signaling Pathway: miRNA-Mediated Gene Silencing

Fluorescently labeled oligonucleotides, such as anti-miRNA oligonucleotides (AMOs), are used to study the role of microRNAs (miRNAs) in gene regulation and disease. The following diagram depicts a simplified pathway of miRNA-mediated gene silencing and its inhibition by a fluorescently labeled AMO.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with VIC Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIC (dichloro-dimethoxy-fluorescein) is a fluorescent dye widely utilized in molecular biology, particularly for labeling oligonucleotides used as probes in real-time polymerase chain reaction (qPCR) and other hybridization-based assays. Its fluorescence in the yellow-green part of the spectrum makes it an excellent candidate for multiplexing with other fluorophores. The 6-isomer of VIC azide is a derivative designed for covalent attachment to oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This method allows for the stable and specific labeling of alkyne-modified oligonucleotides with high efficiency under mild conditions.

These application notes provide a comprehensive protocol for the labeling of alkyne-modified oligonucleotides with VIC azide 6-isomer, including reagent preparation, the labeling reaction, and purification of the final product.

Data Presentation

The spectral and physical properties of VIC are crucial for experimental design and data analysis. Below is a summary of the key quantitative parameters for VIC azide 6-isomer, with a comparison to the spectrally similar dye, HEX (hexachlorofluorescein).

| Parameter | VIC | HEX |

| Excitation Maximum (λex) | 526 - 538 nm | 533 - 535 nm |

| Emission Maximum (λem) | 543 - 554 nm | 549 - 556 nm |

| Molar Extinction Coefficient (ε) | ~30,100 M⁻¹cm⁻¹ | ~73,000 M⁻¹cm⁻¹ |

| Reactive Form | Azide, NHS Ester, Phosphoramidite | Azide, NHS Ester, Carboxylic Acid |

Note: Spectral properties can be influenced by the local chemical environment and the specific instrumentation used.

Experimental Protocols

This section details the materials and step-by-step methodology for labeling an alkyne-modified oligonucleotide with VIC azide 6-isomer using the CuAAC click chemistry reaction.

Materials

-

Alkyne-modified oligonucleotide

-

VIC azide 6-isomer

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Copper Catalyst Solution:

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

-

Reducing Agent:

-

Sodium ascorbate (prepare fresh)

-

-

Buffer:

-

Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)

-

-

Purification Reagents:

-

3 M Sodium acetate

-

Cold absolute ethanol

-

70% ethanol

-

HPLC-grade acetonitrile

-

HPLC-grade TEAA

-

Protocol for Labeling Alkyne-Modified Oligonucleotides

-

Oligonucleotide Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM to 1 mM.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of THPTA or TBTA ligand in a suitable solvent (e.g., water or a DMSO/water mixture).

-

Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Labeling Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed. For a typical 50 µL reaction:

-

Alkyne-modified oligonucleotide solution (e.g., 5 µL of a 100 µM stock for a final concentration of 10 µM)

-

2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

-

DMSO (to a final concentration of 50% v/v, including the volume of the VIC azide stock)

-

10 mM VIC azide 6-isomer stock solution (e.g., 1.5 equivalents relative to the oligonucleotide)

-

-

Vortex the mixture thoroughly.

-

-

Initiation of the Click Reaction:

-

Add the copper ligand (THPTA or TBTA) stock solution to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light. If precipitation occurs, the mixture can be gently heated (e.g., to 80°C for 3 minutes) and vortexed to redissolve the precipitate.

-

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, catalyst, and unlabeled oligonucleotides. Ethanol precipitation followed by High-Performance Liquid Chromatography (HPLC) is recommended for high purity.

-

Ethanol Precipitation:

-

To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet.

-

-

HPLC Purification:

-

Resuspend the dried pellet in a suitable buffer for HPLC (e.g., 0.1 M TEAA).

-

Purify the labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) with a C18 column.

-

Use a gradient of acetonitrile in 0.1 M TEAA to elute the oligonucleotide.

-

Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of VIC (~530 nm). The desired product will absorb at both wavelengths.

-

Mandatory Visualizations

Caption: Experimental workflow for labeling an alkyne-modified oligonucleotide with VIC azide 6-isomer.

Caption: Signaling pathway of the CuAAC click chemistry reaction for oligonucleotide labeling.

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with VIC Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction enables the precise and robust formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] These application notes provide detailed protocols for the use of VIC azide 6-isomer, an asymmetric xanthene dye, in CuAAC reactions, particularly for the fluorescent labeling of biomolecules such as oligonucleotides.[5] VIC-labeled oligonucleotides are frequently employed as probes in quantitative real-time polymerase chain reaction (qPCR) and other fluorescence-based assays.

The protocols outlined below are designed to be a starting point for researchers and can be optimized for specific applications and substrates.

Application Notes

VIC azide 6-isomer is a valuable reagent for introducing the VIC fluorophore onto alkyne-modified biomolecules. The resulting VIC-labeled products have applications in:

-

Quantitative Real-Time PCR (qPCR): VIC-labeled oligonucleotide probes are commonly used in multiplex qPCR assays, often in combination with other fluorophores like FAM, to detect and quantify multiple gene targets simultaneously.

-

Fluorescence Resonance Energy Transfer (FRET): The spectral properties of VIC make it a suitable FRET partner in assays designed to study molecular interactions and conformational changes.

-

Fluorescence In Situ Hybridization (FISH): VIC-labeled probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues.

-

Drug Discovery and Development: Click chemistry with fluorescent azides like VIC can be used to label and track drug candidates, study their distribution, and identify their molecular targets.

The choice between the 5- and 6-isomer of a dye azide can influence the spectral properties and performance of the resulting conjugate. The 6-isomer of VIC azide is a pure isomer offered for consistent and reproducible results in labeling reactions.

Quantitative Data

The following tables summarize the key spectroscopic properties of VIC azide 6-isomer and provide illustrative data for a typical CuAAC labeling reaction of an alkyne-modified oligonucleotide.

Table 1: Spectroscopic Properties of VIC Azide 6-Isomer

| Property | Value | Reference |

| Excitation Maximum (λex) | 525 nm | |

| Emission Maximum (λem) | 546 nm | |

| Molar Extinction Coefficient (ε) at λex | ~75,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.53 | N/A |

| Solubility | DMSO, DMF |

Table 2: Illustrative Quantitative Data for Oligonucleotide Labeling with VIC Azide 6-Isomer via CuAAC

| Parameter | Value | Notes |

| Reactants | ||

| Alkyne-modified Oligonucleotide | 1.0 nmol | 20-mer |

| VIC Azide 6-Isomer | 3.0 nmol | 3 equivalents |

| CuSO₄ | 50 nmol | 50 equivalents |

| THPTA | 250 nmol | 5 equivalents relative to CuSO₄ |

| Sodium Ascorbate | 500 nmol | 10 equivalents relative to CuSO₄ |

| Reaction Conditions | ||

| Solvent | 1:1 DMSO/Aqueous Buffer | pH 7.0 |

| Temperature | Room Temperature | |

| Reaction Time | 1-2 hours | |

| Results | ||

| Labeling Efficiency | >90% | As determined by HPLC |

| Isolated Yield | 70-85% | After purification |

| Purity of Labeled Oligonucleotide | >95% | As determined by HPLC |

Note: The data in Table 2 are illustrative and may vary depending on the specific oligonucleotide sequence, purity of reagents, and reaction conditions. Optimization is recommended for new substrates.

Experimental Protocols

Protocol 1: Copper-Catalyzed Labeling of an Alkyne-Modified Oligonucleotide with VIC Azide 6-Isomer

This protocol describes a general procedure for the CuAAC reaction to label an alkyne-modified oligonucleotide with VIC azide 6-isomer in solution.

Materials:

-

Alkyne-modified oligonucleotide

-

VIC azide 6-isomer

-

Dimethyl sulfoxide (DMSO)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Nuclease-free water

-

Reagents for purification (e.g., ethanol, sodium acetate, HPLC solvents)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Alkyne-modified oligonucleotide solution (to a final concentration of 20-100 µM in the reaction).

-

2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).

-

DMSO (to a final concentration of 10-50% v/v, to ensure solubility of the VIC azide).

-

Vortex the mixture gently.

-

-

Add VIC Azide: Add the VIC azide 6-isomer (typically 1.5-5 equivalents relative to the oligonucleotide) from a stock solution in DMSO. Vortex briefly.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA solution. The final concentration of CuSO₄ in the reaction should be 0.5-1.0 mM, with a 5-fold molar excess of THPTA.

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 2-5 mM).

-

Immediately add the CuSO₄/THPTA premix to the reaction tube.

-

Vortex the mixture thoroughly.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC or LC-MS.

-

Purification: Upon completion, the VIC-labeled oligonucleotide can be purified by ethanol precipitation followed by HPLC (Reversed-Phase or Ion-Exchange).

-

Ethanol Precipitation: Add 0.1 volumes of 3M sodium acetate and 3 volumes of cold ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air-dry the pellet.

-

RP-HPLC Purification: Resuspend the dried pellet in a suitable buffer and purify using a C18 column with a triethylammonium acetate and acetonitrile gradient. Monitor the elution at 260 nm (oligonucleotide) and 525 nm (VIC dye).

-

Mandatory Visualizations

Experimental Workflow for Oligonucleotide Labeling and Purification

Caption: Workflow for oligonucleotide labeling.

Signaling Pathway: Application in Probe-Based qPCR

Caption: VIC-labeled probe in qPCR.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction is driven by the high ring strain of cyclooctyne reagents, which undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[1][] The biocompatibility and high specificity of SPAAC have led to its widespread use in live-cell imaging, bioconjugation, drug delivery, and materials science. While the specific reagent "VIC azide" was not prominently identified in current literature, this document provides a comprehensive overview and detailed protocols for SPAAC using well-characterized azide and cyclooctyne reagents as a guide for researchers. The principles and methodologies described herein are broadly applicable and can be adapted for novel reagents as they become available.

Reaction Mechanism and Key Considerations

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition. The reaction's driving force is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst. The choice of cyclooctyne and the electronic properties of the azide partner are critical factors that influence the reaction kinetics.